molecular formula C13H19NO2S B8481456 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B8481456
M. Wt: 253.36 g/mol
InChI Key: QDJSWSBQYDDJGI-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

5-t-Butoxycarbonyl-3-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (150 mg, 0.49 mmol) was dissolved in chloroform (1 ml), and the solution was mixed with hydrochloric acid methanol solution (2 ml), stirred at room temperature for 8 hours, further mixed with concentrated hydrochloric acid (1 ml) and stirred for 16 hours. The solvent was removed by evaporation from the reaction solution under a reduced pressure, and the thus obtained residue was mixed with 47% hydrobromic acid (6 ml) and stirred at 140° C. for 4 hours. The reaction solution was returned to room temperature and alkalified by adding sodium hydroxide aqueous solution and then the reaction product was extracted there from with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried with anhydrous magnesium sulfate, and then the solvent was removed by evaporation under a reduced pressure to obtain 68 mg (0. 44 mmol, 90% in yield) of the title compound. MW 153.24 (C8H11NS); Mass spectrum EI-MS m/z 153 (M)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[S:14][CH:15]=[C:16]([CH3:17])[C:10]=2[CH2:9]1)=O)(C)(C)C.CO.Cl.Cl>C(Cl)(Cl)Cl>[CH3:17][C:16]1[C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[S:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC=C2C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO.Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation from the reaction solution under a reduced pressure
ADDITION
Type
ADDITION
Details
the thus obtained residue was mixed with 47% hydrobromic acid (6 ml)
STIRRING
Type
STIRRING
Details
stirred at 140° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted there from with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CSC2=C1CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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